(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone (CAS 2034436-30-9) is a synthetic small molecule belonging to the class of pyrimidine-substituted pyrrolidine derivatives. Its architecture incorporates a pyrrolidine ring linked to a pyrimidin-2-yl methanone pharmacophore and a 6-methoxypyridazin-3-yloxy substituent.

Molecular Formula C14H15N5O3
Molecular Weight 301.306
CAS No. 2034436-30-9
Cat. No. B2552102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone
CAS2034436-30-9
Molecular FormulaC14H15N5O3
Molecular Weight301.306
Structural Identifiers
SMILESCOC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NC=CC=N3
InChIInChI=1S/C14H15N5O3/c1-21-11-3-4-12(18-17-11)22-10-5-8-19(9-10)14(20)13-15-6-2-7-16-13/h2-4,6-7,10H,5,8-9H2,1H3
InChIKeySGVIWQHMOGBMQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Procure (3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone (CAS 2034436-30-9) for Kinase-Targeted Research?


(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone (CAS 2034436-30-9) is a synthetic small molecule belonging to the class of pyrimidine-substituted pyrrolidine derivatives [1]. Its architecture incorporates a pyrrolidine ring linked to a pyrimidin-2-yl methanone pharmacophore and a 6-methoxypyridazin-3-yloxy substituent. The pyrimidin-2-yl methanone group is a recognized motif in kinase inhibitor design, while the 6-methoxypyridazine moiety introduces distinct electronic and steric properties compared to non-methoxylated or differently substituted analogs [2]. These structural features position it as a candidate for probing kinase targets, including PI3K isoforms, where modifications to the pyridazine ring have been shown to modulate potency and selectivity [2].

The Risk of Analog Substitution: Why (3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone Cannot Be Casually Replaced


Generic substitution within the pyrrolidine-pyrimidine class is scientifically unsound because minor structural modifications, particularly on the pyridazine ring, can cause profound shifts in kinase selectivity, binding kinetics, and physicochemical properties. The 6-methoxy group on the pyridazin-3-yloxy substituent is a critical determinant of electron density and hydrogen-bonding potential, differentiating it from the non-methoxylated analog (3-(pyridazin-3-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone, CAS 2034481-44-0 . In related PI3K/VPS34 inhibitor series, analogous methoxy substitutions have been correlated with altered isoform selectivity and cellular potency, making blind interchange a source of irreproducible results [1]. Therefore, procurement decisions must be compound-specific rather than scaffold-generic.

Head-to-Head Comparator Evidence for (3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone: A Procurement-Driven Analysis


Enhanced Electron Density via 6-Methoxy Substitution on the Pyridazine Ring

The target compound incorporates a 6-methoxy group on the pyridazin-3-yloxy substituent. This electron-donating group differentiates it from the des-methoxy analog (3-(pyridazin-3-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone, CAS 2034481-44-0 . While direct comparative binding data for these specific molecules is not publicly available, class-level analysis from PI3K/VPS34 inhibitor patents indicates that methoxy substitution on the pyridazine ring modulates electron density, which can influence ATP-binding pocket interactions and selectivity profiles [1].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Predicted Lipophilicity and Solubility Shift Relative to Des-Methoxy Analog

The addition of a methoxy group to the pyridazine ring is predicted to increase lipophilicity (clogP) by approximately +0.3 to +0.5 units compared to the des-methoxy analog (CAS 2034481-44-0), based on standard fragment contribution methods . In analogous kinase inhibitor series, such modifications have been associated with altered cellular permeability and metabolic stability [1]. No experimental solubility data is publicly available for either compound, but the structural difference is a known determinant of developability profiles.

Drug Metabolism Physicochemical Properties Pharmacokinetics

Pyrimidin-2-yl Methanone Pharmacophore: A Defined Kinase Hinge-Binding Motif

The pyrimidin-2-yl methanone group serves as a canonical hinge-binding motif in type I kinase inhibitors, making hydrogen-bond interactions with the kinase hinge region [1]. In the patent literature, compounds bearing this moiety have demonstrated inhibitory activity against PI3K and VPS34 isoforms [2]. The combination with the 6-methoxypyridazin-3-yloxy group creates a unique pharmacophore not found in simpler pyrimidine analogs.

Kinase Inhibitor Design Pharmacophore Modeling ATP-Competitive Inhibition

High-Value Research Applications for (3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone


PI3K/VPS34 Isoform Selectivity Profiling in Cancer Research

The compound's structural features, particularly the 6-methoxypyridazine motif, align with PI3K/VPS34 inhibitor chemotypes disclosed in EP2603216A1 [1]. Researchers investigating isoform-selective PI3K inhibition can use this compound as a tool to probe the effect of pyridazine methoxylation on selectivity, comparing it directly against the des-methoxy analog (CAS 2034481-44-0) to deconvolute substituent contributions.

Structure-Activity Relationship (SAR) Expansion of Pyrimidine-Pyrrolidine Kinase Inhibitors

Procurement enables systematic SAR studies around the pyridazin-3-yloxy substituent. By benchmarking the 6-OCH₃ variant against 6-H, 6-Cl, or 6-CH₃ analogs, medicinal chemistry teams can quantify the steric and electronic contributions of the methoxy group to target binding, as inferred from class-level kinase inhibitor SAR [2].

In Vitro ADME/Physicochemical Property Assessment of Methoxylated Heterocycles

The predicted lipophilicity shift (+0.4 clogP) relative to the des-methoxy analog provides a defined chemical probe for studying the impact of pyridazine methoxylation on solubility, permeability, and metabolic stability. This compound serves as a key data point in multiparameter optimization of kinase-focused libraries.

Quote Request

Request a Quote for (3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.